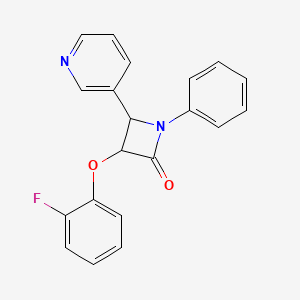
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one, also known as AZD-9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR TKIs.
Mecanismo De Acción
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one selectively inhibits the activity of mutated EGFR, which is overexpressed in cancer cells. Specifically, it binds to the ATP-binding site of EGFR, preventing the phosphorylation of downstream signaling molecules that promote cell proliferation and survival. This results in the inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity for mutated EGFR over wild-type EGFR, leading to fewer off-target effects. It has also been shown to have good oral bioavailability and a long half-life, allowing for once-daily dosing. In clinical trials, this compound has demonstrated a favorable safety profile with few adverse events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has several advantages for use in lab experiments. Its high selectivity for mutated EGFR allows for the investigation of specific EGFR mutations and their effects on cancer cell growth and survival. Its good oral bioavailability and long half-life make it suitable for in vivo studies. However, one limitation is that this compound is only effective in cancer cells with EGFR T790M mutation, limiting its applicability to other types of cancer.
Direcciones Futuras
For 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one research include investigating its use in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, further studies are needed to investigate its potential for the treatment of other EGFR-mutant cancers. Finally, the development of resistance to this compound remains a challenge, and research is needed to identify strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-fluoroaniline to form 2-fluoro-5-nitrobenzoic acid. This intermediate is then coupled with 4-(3-pyridyl)-2-aminophenol to form the key intermediate this compound. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has shown promising results in preclinical studies and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. This compound has also been investigated for the treatment of other EGFR-mutant cancers, such as breast cancer and head and neck squamous cell carcinoma.
Propiedades
IUPAC Name |
3-(2-fluorophenoxy)-1-phenyl-4-pyridin-3-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-16-10-4-5-11-17(16)25-19-18(14-7-6-12-22-13-14)23(20(19)24)15-8-2-1-3-9-15/h1-13,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVVRNNSDYWUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

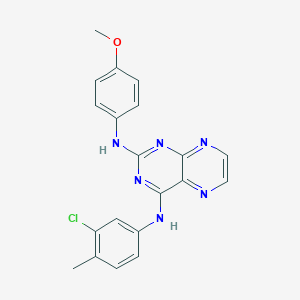

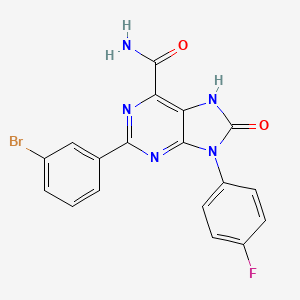
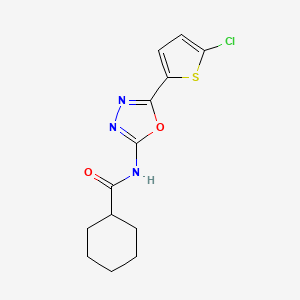
![2-((cyanomethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2832002.png)
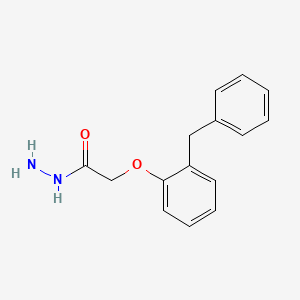

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)
![2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2832012.png)
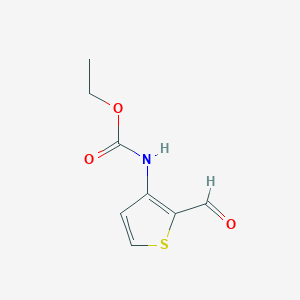
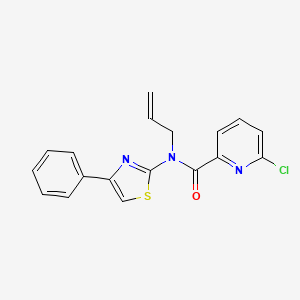

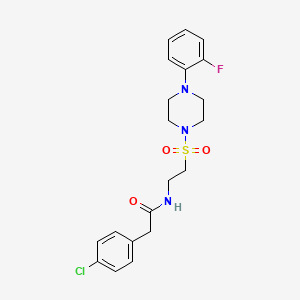
![N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2832019.png)